

In-Depth Technical Guide: Physico-Chemical Properties of Kazusamycin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Kazusamycin B

Cat. No.: B10783465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazusamycin B is a potent antitumor antibiotic isolated from *Streptomyces* sp. No. 81-484.[1] It belongs to the leptomycin family of compounds and has demonstrated significant cytotoxic activity against various cancer cell lines, including murine leukemia L1210 and P388.[1][2] This technical guide provides a comprehensive overview of the physico-chemical properties of **Kazusamycin B**, its biological activity, and detailed experimental protocols for its characterization and evaluation.

Physico-Chemical Properties

Kazusamycin B is a complex polyketide with a molecular formula of C₃₂H₄₆O₇ and a molecular weight of 542.7 g/mol .[1] Its structure was elucidated through various physico-chemical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Summary of Physico-Chemical Properties of Kazusamycin B

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₆ O ₇	[1]
Molecular Weight	542.7 g/mol	[1]
Appearance	Colorless Film	
Melting Point	53-55 °C	
Solubility	Soluble in methanol and ethanol. Poorly soluble in water.	
Source	Streptomyces sp. No. 81-484	[1]
Storage	-20°C	

Spectral Data

The structural elucidation of **Kazusamycin B** was heavily reliant on spectroscopic analysis. While the original publication by Funaishi et al. (1987) references unambiguous ¹³C NMR spectral analysis, the specific peak data is detailed within the full text of the article.[\[1\]](#) Below is a summary of the expected spectral characteristics based on its known structure.

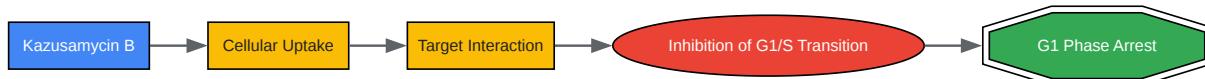
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Kazusamycin B** is expected to be complex, exhibiting numerous signals in the aliphatic and olefinic regions, corresponding to the extensive carbon chain and multiple double bonds. Key signals would include those for methyl groups, methine protons on the backbone and lactone ring, and protons adjacent to hydroxyl and carbonyl groups.
- ¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 32 carbon atoms in the molecule. Diagnostic peaks would include those for the carbonyl carbons of the ketone and lactone, the carbons of the numerous double bonds, and the carbons bearing hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Kazusamycin B** would be characterized by absorption bands corresponding to its various functional groups.

- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretching vibration from the hydroxyl groups.
- $\sim 2960\text{--}2850 \text{ cm}^{-1}$: C-H stretching vibrations of the aliphatic portions of the molecule.
- $\sim 1710 \text{ cm}^{-1}$: C=O stretching vibration of the ketone group.
- $\sim 1735 \text{ cm}^{-1}$: C=O stretching vibration of the ester (lactone) group.
- $\sim 1650 \text{ cm}^{-1}$: C=C stretching vibrations of the conjugated double bonds.

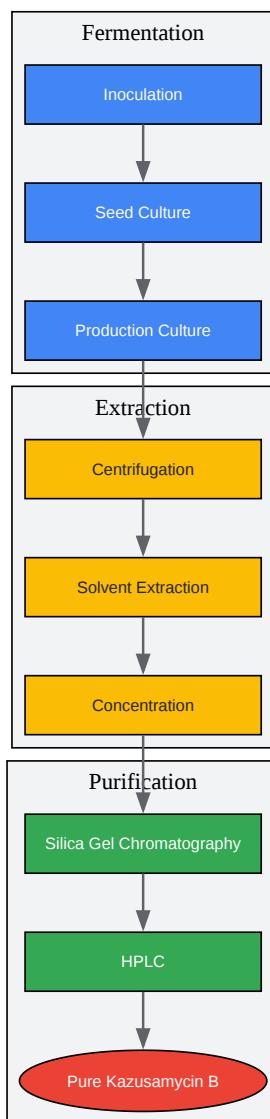

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Kazusamycin B** in a solvent like methanol is expected to show absorption maxima characteristic of its conjugated polyene system. The exact λ_{max} values would be indicative of the extent of conjugation within the molecule.

Biological Activity and Mechanism of Action

Kazusamycin B exhibits potent antitumor activity against a range of cancer cell lines.^[2] Its primary mechanism of action involves the arrest of the cell cycle at the G1 phase.^[3]

Signaling Pathway of Kazusamycin B-induced G1 Cell Cycle Arrest


[Click to download full resolution via product page](#)

Caption: **Kazusamycin B** induces G1 phase cell cycle arrest.

Experimental Protocols

Isolation and Purification of Kazusamycin B from Streptomyces sp.

This protocol is a generalized procedure based on standard methods for the isolation of secondary metabolites from Streptomyces.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kazusamycin B, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of kazusamycin B on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of kazusamycin B on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physico-Chemical Properties of Kazusamycin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783465#physico-chemical-properties-of-kazusamycin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com